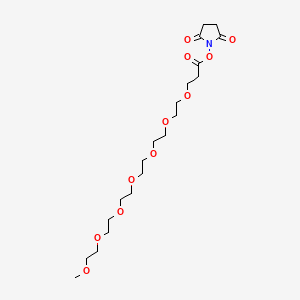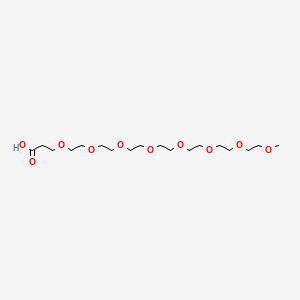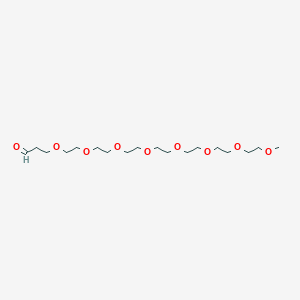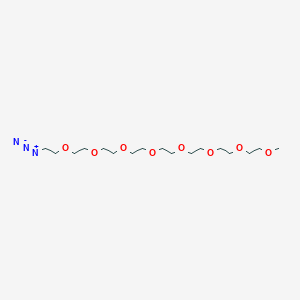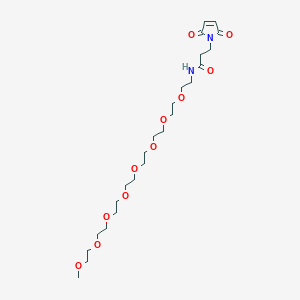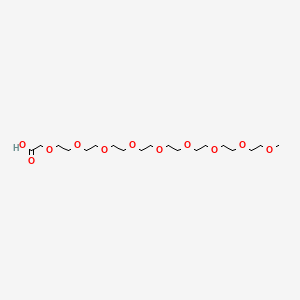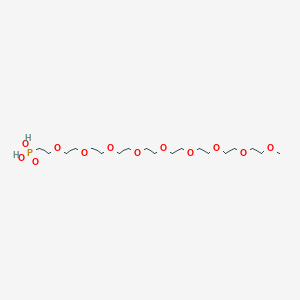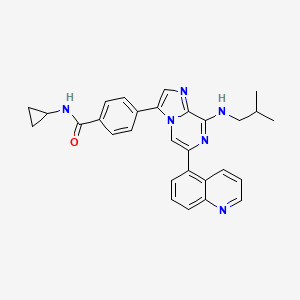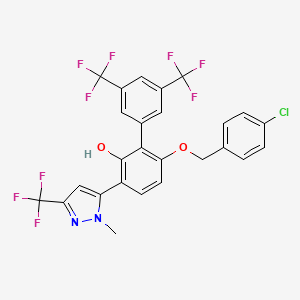
MYCi361
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MYCi361, également connu sous le nom de NUCC-0196361, est un inhibiteur de petite molécule qui cible la protéine MYC. MYC est un facteur de transcription impliqué dans la régulation des processus cellulaires essentiels tels que la prolifération, le métabolisme, la biosynthèse et l'apoptose. La surexpression de MYC est fréquemment observée dans divers cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
MYCi361 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study MYC function and its role in cellular processes.
Biology: Investigates the biological pathways regulated by MYC and its impact on cell proliferation and apoptosis.
Medicine: Explores its potential as a therapeutic agent for treating MYC-driven cancers.
Industry: Utilized in the development of new cancer therapies and as a tool for drug discovery.
Mécanisme D'action
Target of Action
MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .
Mode of Action
This compound binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .
Biochemical Pathways
The disruption of c-Myc/Max dimers by this compound enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .
Pharmacokinetics
This compound has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .
Result of Action
The action of this compound leads to the suppression of tumor growth . By inhibiting c-Myc, this compound impairs the proliferation of tumor cells and induces their death . In addition, this compound treatment has been observed to increase tumor immune cell infiltration .
Action Environment
The efficacy and stability of this compound can be influenced by the tumor immune microenvironment. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining this compound with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .
Analyse Biochimique
Biochemical Properties
MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .
Cellular Effects
This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .
Temporal Effects in Laboratory Settings
This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .
Dosage Effects in Animal Models
This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .
Metabolic Pathways
MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.
Subcellular Localization
Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de MYCi361 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et détaillées dans des publications de recherche spécifiques .
Méthodes de production industrielle : La production industrielle de this compound suit des protocoles stricts pour garantir une pureté et un rendement élevés. Le composé est généralement fourni sous forme de poudre avec une pureté ≥ 98 % par chromatographie liquide haute performance (HPLC). Il est stocké à -20 °C pour une stabilité à long terme .
Analyse Des Réactions Chimiques
Types de réactions : MYCi361 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de this compound, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde chimique pour étudier la fonction de MYC et son rôle dans les processus cellulaires.
Biologie : Investigue les voies biologiques régulées par MYC et son impact sur la prolifération cellulaire et l'apoptose.
Médecine : Explore son potentiel en tant qu'agent thérapeutique pour traiter les cancers liés à MYC.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme outil pour la découverte de médicaments.
5. Mécanisme d'action
This compound exerce ses effets en se liant directement à la protéine MYC, interrompant l'hétérodimérisation MYC/MAX. Cette perturbation altère l'expression des gènes induite par MYC et favorise la dégradation de MYC par une phosphorylation accrue sur la thréonine-58. La dégradation de MYC conduit à la suppression de la croissance tumorale et à la modulation du microenvironnement immunitaire tumoral .
Composés similaires :
MYCi975 : Un analogue amélioré de this compound avec une meilleure tolérance et efficacité.
10074-G5 : Un autre inhibiteur de petite molécule ciblant la protéine MYC.
10074-A4 : Semblable à 10074-G5, il inhibe MYC en se liant à une région spécifique de la protéine.
JKY-2-169 : Un inhibiteur de petite molécule qui cible MYC.
7594-0035 : Un autre composé qui se lie à la protéine MYC.
Unicité de this compound : this compound est unique en raison de sa capacité à améliorer la phosphorylation de MYC et à promouvoir sa dégradation, conduisant à une suppression efficace de la croissance tumorale. Sa combinaison avec l'immunothérapie anti-PD1 a montré des résultats prometteurs pour améliorer l'efficacité antitumorale .
Comparaison Avec Des Composés Similaires
MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.
10074-G5: Another small-molecule inhibitor targeting the MYC protein.
10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.
JKY-2-169: A small-molecule inhibitor that targets MYC.
7594-0035: Another compound that binds to the MYC protein.
Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?
A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []
Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?
A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
